tert-Butyl (6-bromohexyl)carbamate, also known as 6-(Boc-amino)hexyl bromide, is an organic compound with the formula C₁₁H₂₂BrNO₂. It is a white solid at room temperature and is soluble in organic solvents such as dichloromethane and chloroform []. The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the reaction of 6-aminohexanol with di-tert-butyl dicarbonate (Boc anhydride) [].
tert-Butyl (6-bromohexyl)carbamate finds various applications in organic synthesis due to the presence of both a protected amine group (Boc) and a reactive bromoalkyl group. The Boc group can be selectively removed under acidic conditions to reveal a free amine, while the bromoalkyl group can participate in various substitution reactions, allowing for the introduction of different functionalities into the molecule [, ].
While research on tert-Butyl (6-bromohexyl)carbamate is primarily focused on its applications in organic synthesis, there is ongoing exploration of its potential use in other fields:
Tert-Butyl (6-bromohexyl)carbamate is an organic compound with the chemical formula C₁₁H₂₂BrNO₂. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a six-carbon hexyl chain that contains a bromine atom at the sixth position. This structure imparts unique properties to the compound, making it of interest in various chemical and biological applications. The molecular weight of tert-Butyl (6-bromohexyl)carbamate is approximately 280.20 g/mol, and it is categorized under carbamates, which are esters or derivatives of carbamic acid.
Tert-Butyl (6-bromohexyl)carbamate has shown potential biological activity, particularly in the context of medicinal chemistry. Its derivatives have been evaluated for their ability to inhibit specific enzymes, such as casein kinase 2 alpha (CK2α), which is implicated in various cancers and cellular processes . The compound's structural features may contribute to its interactions with biological targets, although detailed studies on its pharmacological effects are still limited.
The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the following steps:
Tert-Butyl (6-bromohexyl)carbamate finds applications in various fields:
Research on interaction studies involving tert-Butyl (6-bromohexyl)carbamate has focused on its reactivity with different nucleophiles and its potential biological interactions. For example, studies have demonstrated its ability to undergo SN2 reactions with amines, leading to the formation of new compounds that could have therapeutic applications . Additionally, its interaction with enzymes like CK2α highlights its potential as a lead compound in drug development .
Several compounds share structural similarities with tert-Butyl (6-bromohexyl)carbamate. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-Butyl (6-bromohexyl)carbamate | Tert-butyl group, bromine at C6 | Specific reactivity due to bromine |
Hexyl carbamate | Hexane backbone without bromine | Simpler structure with no halogen |
Boc-aminohexane | Amino group instead of bromine | Potentially different biological activity |
Bromobutane derivatives | Bromine at different positions | Varying carbon chain lengths |
Tert-Butyl (6-bromohexyl)carbamate's unique combination of structural features and reactivity makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts.
Corrosive